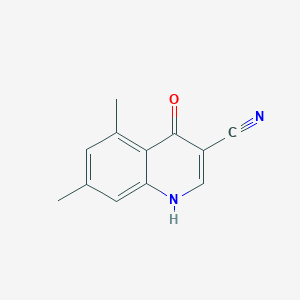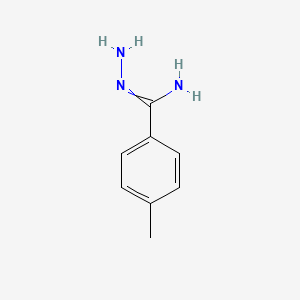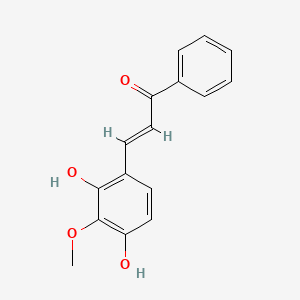
2,4-Dihydroxy-3-methoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are characterized by their open-chain flavonoid structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution. The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the chalcone product .
Industrial Production Methods
Industrial production of chalcones, including this compound, often employs heterogeneous catalysts to enhance reaction efficiency. Catalysts such as potassium carbonate, basic alumina (Al₂O₃), and amino-grafted zeolite are used under ultrasound irradiation to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can yield dihydrochalcones or flavanones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides and dihydrochalcones.
Reduction: Dihydrochalcones and flavanones.
Substitution: Halogenated and nitrated chalcone derivatives.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-3-methoxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoid derivatives and heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound in agricultural applications.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-3-methoxychalcone involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Antimicrobial Activity: It inhibits the synthesis of bacterial cell walls and disrupts membrane integrity.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits the activity of cyclooxygenase (COX) enzymes
Comparación Con Compuestos Similares
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,3-Dihydroxy-4-methoxychalcone
- 4,2’-Dihydroxy-4’-methoxychalcone
Uniqueness
2,4-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anticancer activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dihydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)7-9-13(17)11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+ |
Clave InChI |
NUJWXDJYMPFKHZ-VQHVLOKHSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2)O |
SMILES canónico |
COC1=C(C=CC(=C1O)C=CC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
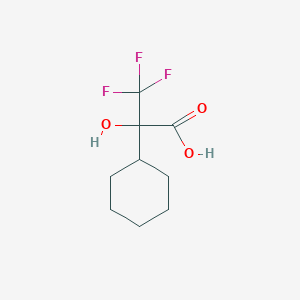



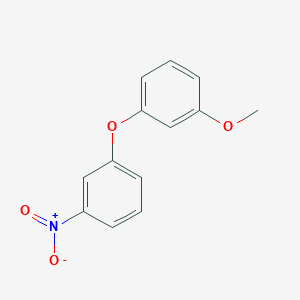
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
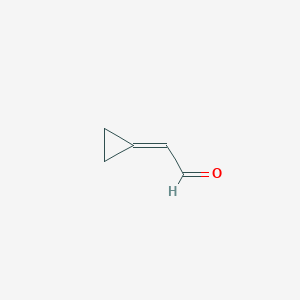
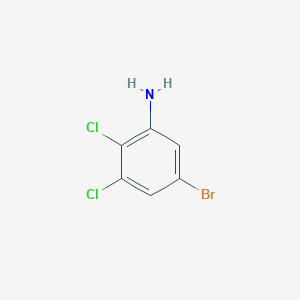
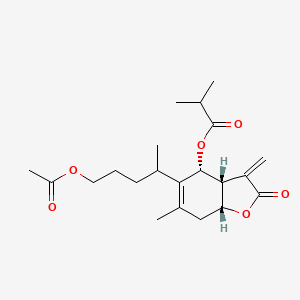
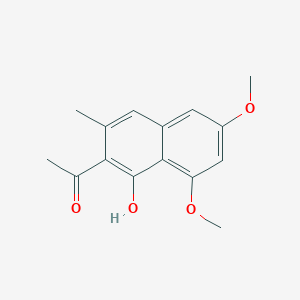
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
